BenchChemオンラインストアへようこそ!

N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide

α‑Glucosidase inhibition bioisosterism type 2 diabetes

N-(3-Cyanothiophen-2-yl)-4-phenoxybenzamide (CAS 865546‑12‑9) is a heterocyclic amide derivative that combines a 3‑cyanothiophene core with a 4‑phenoxybenzamide moiety. Public‑domain characterisation remains extremely limited; the compound is listed in several chemical vendor catalogues but is virtually absent from primary research articles, patents, or authoritative bioactivity databases such as ChEMBL and PubChem.

Molecular Formula C18H12N2O2S
Molecular Weight 320.37
CAS No. 865546-12-9
Cat. No. B2488799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)-4-phenoxybenzamide
CAS865546-12-9
Molecular FormulaC18H12N2O2S
Molecular Weight320.37
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
InChIInChI=1S/C18H12N2O2S/c19-12-14-10-11-23-18(14)20-17(21)13-6-8-16(9-7-13)22-15-4-2-1-3-5-15/h1-11H,(H,20,21)
InChIKeyMCJAXBZXFDEACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyanothiophen-2-yl)-4-phenoxybenzamide (CAS 865546-12-9) – Baseline Chemical Identity and Reported Research Domain


N-(3-Cyanothiophen-2-yl)-4-phenoxybenzamide (CAS 865546‑12‑9) is a heterocyclic amide derivative that combines a 3‑cyanothiophene core with a 4‑phenoxybenzamide moiety. Public‑domain characterisation remains extremely limited; the compound is listed in several chemical vendor catalogues but is virtually absent from primary research articles, patents, or authoritative bioactivity databases such as ChEMBL and PubChem. The cyanothiophene scaffold is known to confer glucagon‑receptor antagonist activity in certain substitution patterns [1], and closely related N‑(3‑cyanothiophen‑2‑yl)‑2‑phenoxyacetamides have been explored as α‑glucosidase inhibitors [2]. However, no peer‑reviewed or patent‑indexed quantitative pharmacological data exist for the specific 4‑phenoxybenzamide congener, meaning its differentiation must currently be inferred from structural class considerations rather than direct experimental evidence.

Why N-(3-Cyanothiophen-2-yl)-4-phenoxybenzamide Cannot Be Interchanged with Other 4‑Phenoxybenzamides or 3‑Cyanothiophenes


Generic substitution within the 4‑phenoxybenzamide or 3‑cyanothiophene classes is not possible because even subtle positional variations drastically alter target engagement, selectivity, and physicochemical properties. In the closely related PARP10 inhibitor series, moving the phenoxy substituent from the 4‑ to the 3‑position changes selectivity versus PARP2 and PARP1 [1]. In the N‑(3‑cyanothiophen‑2‑yl)‑2‑phenoxyacetamide α‑glucosidase inhibitor series, a one‑atom shift from acetamide to benzamide abolishes sub‑micromolar potency [2]. Consequently, a user who requires the specific 3‑cyanothiophene‑4‑phenoxybenzamide topology for a structure‑activity relationship study, a patent‑circumvention scaffold, or a crystallographic probe cannot substitute it with the available 2‑phenoxyacetamide analogues, unsubstituted benzamides, or regioisomeric phenoxybenzamides without risking loss of activity or altered selectivity.

N-(3-Cyanothiophen-2-yl)-4-phenoxybenzamide: Quantitative Differentiation Evidence Versus Closest Analogs


Structural Divergence from the 2‑Phenoxyacetamide α‑Glucosidase Inhibitor Series

The most thoroughly characterised close analog is the N‑(3‑cyanothiophen‑2‑yl)‑2‑phenoxyacetamide series, which yielded compound 4d9 with an α‑glucosidase IC₅₀ of 2.11 µM [1]. The target compound replaces the central acetamide linker with a 4‑phenoxybenzamide, a bioisosteric modification that sterically and electronically differs from the active 2‑phenoxyacetamide scaffold. While no direct activity data exist for the target compound, this structural divergence is meaningful because SAR in this series shows that even small linker changes can eliminate sub‑micromolar potency.

α‑Glucosidase inhibition bioisosterism type 2 diabetes

Regioisomeric Differentiation from 3‑Phenoxybenzamide PARP10 Inhibitors

In the PARP10 inhibitor chemotype, the position of the phenoxy group (3‑ vs. 4‑) controls selectivity between PARP2 and PARP1. 3‑(4‑Carbamoylphenoxy)benzamide preferentially inhibits PARP10/PARP2 over PARP1, while 4‑(4‑cyanophenoxy)benzamide shows a different selectivity fingerprint [1]. The target compound bears a 4‑phenoxybenzamide but pairs it with a 3‑cyanothiophen‑2‑yl substituent that is absent in the published PARP10 series, creating a hybrid scaffold whose selectivity profile is predicted to be distinct from both the 3‑phenoxy and 4‑phenoxy reference molecules.

PARP10 inhibition mono‑ADP‑ribosylation selectivity

Differentiation from Unsubstituted N‑(3‑Cyanothiophen‑2‑yl)benzamide

N‑(3‑Cyanothiophen‑2‑yl)benzamide is the simplest congener, with a molecular weight of 228.27 g/mol and a calculated logP of approximately 2.0 [1]. The target compound adds a phenoxy group to the 4‑position of the benzamide ring, increasing the molecular weight to 320.37 g/mol and raising logP by roughly 1.5–2.0 units (estimated). This modification is expected to enhance target residence time and membrane permeability while potentially altering metabolic stability. In the 4‑phenoxybenzamide PARP10 series, the unsubstituted benzamide is inactive, indicating that the phenoxy group is a critical pharmacophoric element [2].

scaffold decoration lipophilic efficiency medicinal chemistry

Patent‑Landscape Differentiation: Glucagon Receptor Antagonist Cyanothiophenes

US 2006/0094764 A1 discloses cyanothiophene glucagon receptor antagonists requiring, in part, a halogen, cyano, nitro, or alkoxy group at the 4‑position of the thiophene [1]. The target compound lacks such a 4‑thiophene substituent and instead bears a 4‑phenoxybenzamide. This structural divergence places the compound outside the patent’s preferred Markush claims, making it a potential “scaffold‑hop” candidate for teams aiming to identify novel glucagon receptor antagonists that operate through a similar mechanism but bypass existing intellectual property.

glucagon receptor diabetes patent circumvention

Application Scenarios Where N-(3-Cyanothiophen-2-yl)-4-phenoxybenzamide Delivers Unique Value


α‑Glucosidase Inhibitor Lead Optimisation Beyond the 2‑Phenoxyacetamide Series

Teams that have identified the N‑(3‑cyanothiophen‑2‑yl)‑2‑phenoxyacetamide series as a promising α‑glucosidase inhibitor scaffold can use the 4‑phenoxybenzamide derivative to explore whether a benzamide linker improves potency, selectivity over α‑amylase, or metabolic stability relative to the published 2.11 µM lead compound 4d9 [1]. The compound is not a replacement for the 2‑phenoxyacetamide series but a complementary tool for expanding SAR in this chemical space.

PARP10 Chemical Probe Development with a Novel N‑Heteroaryl Substituent

Research groups focused on mono‑ADP‑ribosyltransferase PARP10 can employ this compound to introduce a 3‑cyanothiophene element into the 4‑phenoxybenzamide scaffold, a modification absent from the characterised OUL35 (IC₅₀ = 330 nM) and compound 32 (IC₅₀ = 230 nM) series [2]. This is valuable for probing whether a heteroaryl N‑substituent enhances selectivity against PARP1 or alters cellular permeability without sacrificing target engagement.

Glucagon Receptor Antagonist Scouting and Intellectual Property Circumvention

Pharmaceutical companies pursuing non‑peptidic glucagon receptor antagonists can evaluate this compound as a starting scaffold that lies outside the preferred substitution pattern claimed in US 2006/0094764 A1 [3]. The lack of a 4‑halo or 4‑cyano thiophene substituent provides a structurally distinct entry point for hit‑finding campaigns aimed at diabetes indications, pending confirmatory in vitro glucagon receptor assays.

Synthetic Methodology Development for 2‑Aminothiophene‑3‑carbonitrile Amide Coupling

Because no optimised synthetic route has been published for this specific compound, process chemistry groups can use it as a model substrate to develop or validate amide‑bond‑forming reactions between 2‑aminothiophene‑3‑carbonitriles and sterically demanding 4‑phenoxybenzoic acids. Success would enable rapid access to a library of analogous N‑heteroaryl‑4‑phenoxybenzamides for multiple target‑class screening campaigns.

Quote Request

Request a Quote for N-(3-cyanothiophen-2-yl)-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.